Cas no 85333-26-2 (4-(Benzyloxy)pyridin-2-amine)
4-(Benzyloxy)pyridin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 4-(Benzyloxy)pyridin-2-amine
- 2-Amino-4-(benzyloxy)pyridine
- 2-AMINO-4-BENZYLOXYPYRIDINE
- 4-phenylmethoxypyridin-2-amine
- 2-Pyridinamine, 4-(phenylmethoxy)-
- RAFCWIXBEWVPGL-UHFFFAOYSA-N
- 4-phenylmethoxy-2-pyridinamine
- 2-amino-4-phenylmethoxypyridine
- 4-(Benzyloxy)-2-pyridinamine #
- 2-Pyridinamine,4-(phenylmethoxy)-
- Pyridine, 2-amino-3-(benzyloxy)-
- TRA0082925
- SY006019
- 4-(Phenylmethoxy)-2-pyridinamine (ACI)
- SCHEMBL190912
- AKOS015839430
- 85333-26-2
- SR-03000003161
- MFCD12405835
- CS-W003829
- SR-03000003161-1
- DB-028416
- FS-3179
- SB78457
- DTXSID10334242
-
- MDL: MFCD12405835
- Inchi: 1S/C12H12N2O/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,14)
- InChI Key: RAFCWIXBEWVPGL-UHFFFAOYSA-N
- SMILES: N1C(N)=CC(OCC2C=CC=CC=2)=CC=1
Computed Properties
- Exact Mass: 200.09500
- Monoisotopic Mass: 200.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 48.1
- XLogP3: 2
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.180
- Melting Point: No data available
- Boiling Point: 379.7±27.0 °C at 760 mmHg
- Flash Point: 183.4±23.7 °C
- Refractive Index: 1.622
- PSA: 48.14000
- LogP: 2.82400
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
4-(Benzyloxy)pyridin-2-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(Benzyloxy)pyridin-2-amine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(Benzyloxy)pyridin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM118866-10g |
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$*** | 2023-05-29 | |
| Chemenu | CM118866-25g |
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| TRC | B288050-100mg |
4-(Benzyloxy)pyridin-2-amine |
85333-26-2 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B288050-250mg |
4-(Benzyloxy)pyridin-2-amine |
85333-26-2 | 250mg |
$ 92.00 | 2023-04-18 | ||
| TRC | B288050-500mg |
4-(Benzyloxy)pyridin-2-amine |
85333-26-2 | 500mg |
$ 144.00 | 2023-04-18 | ||
| TRC | B288050-1g |
4-(Benzyloxy)pyridin-2-amine |
85333-26-2 | 1g |
$ 196.00 | 2023-04-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B845601-250mg |
4-(Benzyloxy)pyridin-2-amine |
85333-26-2 | 98% | 250mg |
¥169.20 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B845601-1g |
4-(Benzyloxy)pyridin-2-amine |
85333-26-2 | 98% | 1g |
¥354.60 | 2022-09-02 |
4-(Benzyloxy)pyridin-2-amine Suppliers
4-(Benzyloxy)pyridin-2-amine Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 4-(Benzyloxy)pyridin-2-amine
Professional Introduction to 4-(Benzyloxy)pyridin-2-amine (CAS No. 85333-26-2)
4-(Benzyloxy)pyridin-2-amine, with the chemical identifier CAS No. 85333-26-2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The structural motif of this molecule, featuring a benzyloxy group attached to a pyridine ring at the 2-position, makes it a versatile intermediate for synthesizing more complex pharmacophores.
The< strong>benzyloxy group is particularly noteworthy due to its ability to enhance solubility and metabolic stability in drug molecules. This property is crucial in pharmaceutical design, as it can improve the bioavailability and pharmacokinetic profiles of therapeutic agents. Additionally, the pyridine core is a common scaffold in many drugs, including antiviral, antibacterial, and anticancer agents, owing to its ability to interact with biological targets such as enzymes and receptors.
In recent years, there has been a surge in research focused on developing novel pyridine-based compounds for medicinal applications. The< strong>4-(Benzyloxy)pyridin-2-amine has emerged as a valuable building block in this context. For instance, studies have demonstrated its utility in the synthesis of kinase inhibitors, which are pivotal in treating various cancers and inflammatory diseases. The< strong>benzyloxy substituent plays a critical role in modulating the binding affinity and selectivity of these inhibitors towards their target enzymes.
One of the most compelling aspects of< strong>4-(Benzyloxy)pyridin-2-amine is its role in the development of next-generation antiviral agents. Recent advancements in computational chemistry have enabled researchers to predict and design molecules with enhanced antiviral properties. The< strong>benzyloxy group has been shown to improve the interactions between drug candidates and viral proteases, leading to more effective inhibition of viral replication. This has been particularly relevant in the ongoing effort to combat emerging infectious diseases.
The synthesis of< strong>4-(Benzyloxy)pyridin-2-amine involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include nucleophilic substitution reactions followed by functional group transformations. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the< strong>benzyloxy-substituted pyridine core. These methods not only ensure high yields but also minimize unwanted byproducts, making them suitable for large-scale production.
In addition to its pharmaceutical applications, CAS No. 85333-26-2 has found utility in materials science and agrochemical research. The unique electronic properties of the pyridine ring make it an attractive component for designing organic semiconductors and catalysts. Furthermore, derivatives of this compound have shown promise as intermediates in the synthesis of pesticides and herbicides, contributing to sustainable agricultural practices.
The growing interest in green chemistry has also influenced the synthesis of< strong>4-(Benzyloxy)pyridin-2-amine. Researchers are increasingly adopting environmentally friendly methodologies that reduce waste and energy consumption. For example, solvent-free reactions and microwave-assisted synthesis have been explored as alternatives to traditional heating methods. These innovations not only align with global sustainability goals but also enhance the efficiency of drug production processes.
The biological activity of< strong>4-(Benzyloxy)pyridin-2-amine has been extensively studied in recent years. Preclinical trials have revealed its potential as an anti-inflammatory agent by modulating immune responses through interaction with specific receptors. Moreover, its ability to inhibit certain enzymes associated with neurodegenerative diseases has opened new avenues for therapeutic intervention. These findings underscore the importance of< strong>CAS No. 85333-26-2 as a lead compound for further drug discovery efforts.
The future prospects of< strong>4-(Benzyloxy)pyridin-2-amine are promising, with ongoing research aimed at expanding its applications across multiple domains. Advances in medicinal chemistry and biotechnology continue to unlock new possibilities for this versatile compound. As our understanding of biological systems evolves, so too will our ability to harness the potential of< strong>CAS No. 85333-26-2 in addressing complex health challenges.
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